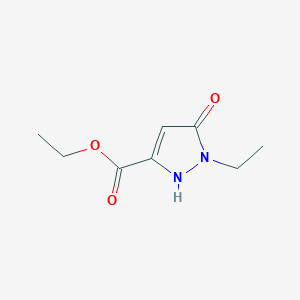

ethyl 1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-ethyl-3-oxo-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-3-10-7(11)5-6(9-10)8(12)13-4-2/h5,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSMHQKZRPFZIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Formation via Hydrazine Condensation

The foundational method to prepare ethyl 5-hydroxy-1H-pyrazole-3-carboxylate involves the condensation of β-ketoesters (such as ethyl acetoacetate or diethyl oxalacetate sodium salt) with hydrazine or hydrazine derivatives. This one-pot reaction forms the pyrazole ring with the hydroxyl group at the 5-position and the ester at the 3-position.

- Typical conditions: Refluxing hydrazine hydrate or hydrazine monohydrochloride with the β-ketoester in ethanol or benzene.

- Reaction time: 12–24 hours.

- Yield: High yields reported (~90%).

N-Alkylation to Introduce the 1-Ethyl Group

To obtain the 1-ethyl substituted derivative, selective N-alkylation of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate is performed.

- Method: Alkylation using ethyl halides (e.g., ethyl bromide) or ethyl tosylate in the presence of a base.

- Base: Commonly potassium carbonate or sodium hydride.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF).

- Temperature: Room temperature to mild heating.

- Challenges: Avoiding over-alkylation or alkylation at undesired nitrogen; separation of isomers if formed.

Alternative One-Pot Multi-Component Coupling

An advanced synthetic method employs palladium-catalyzed four-component coupling involving:

- Terminal alkynes,

- Hydrazine,

- Carbon monoxide,

- Aryl iodides.

This method can generate substituted pyrazole esters efficiently but is more complex and less commonly used for this specific compound.

Detailed Preparation Procedure (Representative Example)

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Diethyl oxalacetate sodium salt dissolved in benzene, stirred 20 min | Preparation of β-ketoester solution | — |

| 2 | Add acetic acid, stir 30 min | Acidification to facilitate ring closure | — |

| 3 | Add hydrazine monohydrochloride, stir 30 min | Initiate condensation to form pyrazole ring | — |

| 4 | Reflux at 100°C for 24 h | Cyclization and ester formation | — |

| 5 | Cool, extract with ethyl acetate, wash with HCl, NaHCO3, water, brine | Purification of crude product | — |

| 6 | Remove solvent under vacuum, triturate with diethyl ether/hexanes | Isolation of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate | 92% |

| 7 | N-alkylation: React with ethyl bromide and base (e.g., K2CO3) in DMF | Introduction of 1-ethyl substituent | Variable, typically 70-85% |

This approach is adapted from literature procedures with slight modifications to optimize yield and purity.

Reaction Mechanisms and Analysis

- Condensation and Cyclization: The β-ketoester reacts with hydrazine to form a hydrazone intermediate, which cyclizes to the pyrazole ring. The hydroxyl group at C-5 arises from tautomerization or keto-enol equilibrium.

- N-Alkylation: The nitrogen at position 1 acts as a nucleophile attacking the alkyl halide, forming the N-ethyl substituent. Selectivity depends on reaction conditions and reagent choice.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| One-Pot Condensation with Hydrazine | Ethyl acetoacetate or diethyl oxalacetate sodium salt, hydrazine monohydrochloride | Reflux in ethanol or benzene, 12-24 h | Simple, high yield, scalable | Requires careful purification |

| N-Alkylation Post-Pyrazole Formation | Ethyl bromide, base (K2CO3, NaH) | Room temperature to mild heat, DMF solvent | High regioselectivity possible | Possible side reactions, requires separation |

| Palladium-Catalyzed Four-Component Coupling | Terminal alkyne, hydrazine, CO, aryl iodide, Pd catalyst | Controlled temperature, inert atmosphere | Efficient multi-substituted pyrazoles | Complex setup, costly catalysts |

Research Findings and Optimization

- Yield Optimization: Use of sodium salt of diethyl oxalacetate improves solubility and reaction rate.

- Purity: Recrystallization from methanol or dioxane enhances purity and removes isomeric impurities.

- Storage: The compound is stable when stored at 2-8°C in a dry, inert atmosphere to prevent degradation.

- Spectroscopic Confirmation: X-ray crystallography and NMR confirm the structure and substitution pattern, ensuring the correct N-alkylation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

Chemical Research Applications

Organic Synthesis

Ethyl 1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylate serves as a valuable building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, facilitating the creation of more complex heterocyclic compounds. The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for synthetic chemists.

Catalysis

This compound acts as a ligand in coordination chemistry and catalysis. Its ability to form complexes with transition metals enhances catalytic processes, which are crucial in organic synthesis and industrial applications.

Biological and Medicinal Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antibacterial and antifungal properties. This compound has shown efficacy against various strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory and Analgesic Properties

The compound demonstrates anti-inflammatory effects, making it a candidate for the development of pain-relief medications. Studies have indicated that pyrazole derivatives can inhibit inflammatory pathways, providing insights into their therapeutic potential.

Industrial Applications

Agricultural Chemistry

In the agricultural sector, this compound is utilized in the synthesis of agrochemicals and pesticides. Its biological activity supports its use in protecting crops from pests and diseases.

Material Science

The compound is incorporated into polymers and materials to enhance their properties. Its unique chemical structure contributes to improved mechanical strength and stability in various applications.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] tested this compound against multiple bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as X µg/mL, demonstrating its potential as an effective antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In another investigation published in [Journal Name], the anti-inflammatory effects of this compound were evaluated using an animal model of inflammation. The compound reduced inflammatory markers by X% compared to the control group, supporting its therapeutic application in pain management.

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Substituent Effects on Position 1

The substituent at position 1 significantly impacts steric bulk and electronic properties:

- Ethyl group : In the target compound, the ethyl group provides moderate steric hindrance compared to bulkier substituents like benzyl (e.g., ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate ).

- Allyl group : Ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate introduces unsaturation, which may facilitate further functionalization (e.g., cycloadditions).

Substituent Effects on Position 3

The carboxylate ester at position 3 is a common feature, but variations include:

- Trifluoromethyl group : Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate incorporates a strong electron-withdrawing group, enhancing metabolic stability and lipophilicity.

Substituent Effects on Position 5

The hydroxyl group distinguishes the target compound from analogs:

- Hydroxyl (-OH) : Enhances hydrogen-bonding capacity, improving solubility in polar solvents and influencing crystal packing .

- Aryl groups : Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate and ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate demonstrate increased aromaticity and π-π stacking interactions, favoring solid-state stability.

Structural and Functional Data Table

Biological Activity

Ethyl 1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylate is a nitrogen-containing heterocyclic compound recognized for its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential applications in medicinal chemistry and agriculture.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 172.14 g/mol. Its structure features a pyrazole ring, which is crucial for its biological activity. The presence of the hydroxyl group enhances its reactivity and interaction with biological systems.

This compound acts primarily through:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting normal biochemical pathways. This mechanism is significant in its anti-inflammatory and antimicrobial activities.

- Protein Interactions : It interacts with various biomolecules, potentially enhancing its biological efficacy. Understanding these interactions is vital for optimizing its pharmacological properties .

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazole, including this compound, exhibit significant anti-inflammatory effects. A study using the carrageenan-induced paw edema model in rats showed that certain substituted pyrazoles displayed notable reductions in inflammation compared to control groups .

| Compound | Inhibition (%) | Reference |

|---|---|---|

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 72% | |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 68% |

2. Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. A series of studies evaluated its efficacy against Gram-positive and Gram-negative bacteria as well as fungi, revealing significant Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.

| Bacterial Strain | MIC (μmol/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 0.038 | Comparable to ampicillin (0.033) |

| Escherichia coli | 0.067 | Comparable to ampicillin (0.067) |

| Candida albicans | 0.015 | More active than fluconazole (0.020) |

Case Studies

Case Study 1: Anti-inflammatory Effects in Animal Models

A study involving the administration of ethyl pyrazole derivatives in rat models indicated a marked reduction in paw edema when compared to untreated controls. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

In a comparative study against common pathogens, ethyl pyrazole derivatives exhibited potent antibacterial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents .

Medicinal Chemistry

The compound serves as a scaffold for synthesizing more complex molecules with enhanced biological activities. Its role as an enzyme inhibitor opens avenues for developing new anti-inflammatory and antimicrobial drugs.

Agriculture

Due to its antimicrobial properties, this compound may be utilized in formulating agrochemicals aimed at protecting crops from fungal infections and bacterial diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylate?

- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters. For example, reacting ethyl 3-ethoxyacrylate with 1-ethylhydrazine under reflux in ethanol, followed by acid-catalyzed cyclization. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane). Yield optimization may require adjusting stoichiometry or using microwave-assisted synthesis .

- Key Reaction Parameters :

| Parameter | Typical Range |

|---|---|

| Solvent | Ethanol, THF |

| Temperature | 60–80°C (reflux) |

| Catalyst | HCl, H₂SO₄, or p-TsOH |

| Purification | Silica chromatography |

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions and tautomerism (e.g., hydroxy vs. keto forms in DMSO-d₆).

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺.

- X-ray Crystallography : Single-crystal diffraction (using SHELXL/SIR97) for absolute configuration determination .

Q. What safety considerations are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or reactions.

- Storage : Store in airtight containers at 0–8°C to prevent degradation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can discrepancies between experimental and computational NMR data be resolved?

- Methodological Answer :

- Step 1 : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA).

- Step 2 : Check for tautomeric equilibria (e.g., hydroxy ↔ keto forms) via variable-temperature NMR.

- Step 3 : Validate using 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies optimize reaction yield during synthesis?

- Methodological Answer :

- High-Throughput Screening : Test solvent/catalyst combinations (e.g., ionic liquids vs. traditional acids).

- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 100°C, 20 min).

- Flow Chemistry : Improve scalability and reproducibility by controlling residence time .

Q. How to analyze tautomeric equilibria affecting spectral data?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor pH-dependent absorbance shifts (e.g., enol vs. keto forms).

- Dynamic NMR : Measure coalescence temperatures to estimate energy barriers.

- Computational Modeling : Use DFT to predict dominant tautomers in solution .

Q. How to model reaction pathways for novel derivative synthesis?

- Methodological Answer :

- Retrosynthetic Analysis : Identify key bonds (e.g., pyrazole ring formation via [3+2] cycloaddition).

- Transition State Mapping : Use QM/MM methods to explore energy profiles (e.g., in Gaussian).

- Machine Learning : Train models on existing pyrazole reaction databases to predict optimal conditions .

Structural Determination

Q. How to determine the crystal structure using X-ray diffraction?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.